molecular formula C6H16Cl2N2 B585899 (R)-2-ethylpiperazine dihydrochloride CAS No. 438050-07-8

(R)-2-ethylpiperazine dihydrochloride

Cat. No. B585899
CAS RN: 438050-07-8
M. Wt: 187.108
InChI Key: VCKAKBROIJTVJI-QYCVXMPOSA-N
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Description

“®-2-Ethylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 438050-07-8 . It has a molecular weight of 187.11 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “®-2-ethylpiperazine dihydrochloride” is 1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“®-2-Ethylpiperazine dihydrochloride” is a solid at room temperature . It has a molecular weight of 187.11 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Piperazines

Piperazines are a significant class of compounds in medicinal chemistry due to their presence in several blockbuster drugs, such as Imatinib and Sildenafil . The ®-2-ethylpiperazine dihydrochloride is utilized in the synthesis of functionalized piperazines through C–H functionalization. This process enhances the structural diversity of piperazine-containing drugs, which is crucial for developing new pharmacological agents with improved efficacy and safety profiles.

Pharmacokinetics: Enhancing Drug Solubility and Bioavailability

The nitrogen heterocycles in piperazines, including ®-2-ethylpiperazine dihydrochloride, serve as hydrogen bond donors/acceptors. This property is exploited to tune interactions with biological receptors, thereby increasing water solubility and bioavailability of drug candidates . This application is vital for the development of drugs with better absorption and distribution within the body.

Neuropharmacology: Neural Induction of Human Pluripotent Stem Cells (hPSCs)

In neuropharmacology, ®-2-ethylpiperazine dihydrochloride is used as an ALK2 and ALK3 inhibitor. It inhibits BMP4-mediated Smad1/5/8 activation, which is a pathway involved in neural induction of hPSCs . This application is significant for research into neurological diseases and potential therapies involving stem cells.

Drug Discovery: Selectivity in Signaling Pathways

The compound’s selectivity in inhibiting BMP signaling over TGF-β signaling is more than 200-fold . This selectivity is crucial in drug discovery, where targeted inhibition of specific pathways can lead to the development of drugs with fewer side effects and improved therapeutic indices.

Heterocyclic Chemistry: Nitrogen Heterocycles in Drug Design

®-2-ethylpiperazine dihydrochloride contributes to the design of nitrogen heterocycles, which make up more than 75% of FDA-approved drugs . Its role in adjusting the 3D geometry of the six-membered ring is particularly important for fitting into the active sites of target proteins.

Anticancer Research: Development of Pharmacological Agents

The structural motif of piperazines, including ®-2-ethylpiperazine dihydrochloride, is prevalent in anticancer agents due to their anxiolytic, antiviral, cardioprotective, and antidepressant properties . Research into functionalized piperazines can lead to new anticancer drugs with novel mechanisms of action.

Photoredox Catalysis: Advanced Synthesis Techniques

Recent advances in photoredox catalysis have leveraged ®-2-ethylpiperazine dihydrochloride for the synthesis of piperazines with defined substitution patterns . This technique is a part of the growing portfolio of methods used to expand the applications of piperazines in medicinal chemistry.

Technological Achievements: Patents and Inventions

The compound’s applications extend to technological achievements, where it is featured in patents signifying inventions in the pharmaceutical industry . This highlights the compound’s role in the R&D processes leading to new medicines and therapeutic strategies.

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

(2R)-2-ethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKAKBROIJTVJI-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660843
Record name (2R)-2-Ethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-ethylpiperazine dihydrochloride

CAS RN

438050-07-8
Record name (2R)-2-Ethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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